2-Amino-4-bromo-6-nitrobenzoic acid

Catalog No.
S988543
CAS No.
1167056-67-8
M.F
C7H5BrN2O4
M. Wt
261.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-bromo-6-nitrobenzoic acid

This trisubstituted anthranilic acid features an orthogonal array of reactive sites, eliminating the need for hazardous, low-yielding multi-step nitration and bromination sequences.

  • Pre-installed 4-bromo and 6-nitro groups bypass hazardous nitration and bromination, enhancing lab safety and yield.
  • Orthogonal handles: carboxylic acid for amidation, amine for cyclizations, aryl bromide for Suzuki coupling, nitro reducible to diamine.
  • Enables regioselective synthesis of kinase inhibitor libraries and fused heterocycles; also tunes HOMO/LUMO for organic electronics.

CAS Number

1167056-67-8

Product Name

2-Amino-4-bromo-6-nitrobenzoic acid

IUPAC Name

2-amino-4-bromo-6-nitrobenzoic acid

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

InChI

InChI=1S/C7H5BrN2O4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)

InChI Key

LVSDQVYGRCBVCK-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])Br

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])Br

Synonyms

2-Amino-4-bromo-6-nitrobenzoic acid, 4-Bromo-6-nitroanthranilic acid, 4-Bromo-2-amino-6-nitrobenzoic acid, 2-Amino-4-bromo-6-nitrobenzenecarboxylic acid

Purity

≥95%

Package Size

0.25 g, 0.5 g, 1 g, 5 g

2-Amino-4-bromo-6-nitrobenzoic acid (CAS 1167056-67-8) is a highly functionalized, trisubstituted anthranilic acid derivative that serves as a premium building block for complex heterocyclic scaffolds, including substituted quinazolinones and benzimidazoles [1]. Featuring an orthogonal array of reactive sites—a carboxylic acid, an amine, a cross-coupling-ready aryl bromide, and a reducible nitro group—this compound enables multi-step, regioselective transformations that are challenging to achieve with simpler benzoic acids [2]. For industrial and laboratory procurement, its primary value lies in providing a pre-installed, sterically and electronically tuned substitution pattern that effectively bypasses hazardous, low-yielding multi-step nitration and bromination sequences in the buyer's own facility [1].

Research Fit

Building block for palladium-catalyzed cross-couplings via aryl bromide
Ortho-amino acid motif supports heterocycle assembly workflows
Defined 2,4,6-substitution pattern for regioselective derivatization

Substituting this specific regioisomer with simpler analogs, such as 2-amino-4-bromobenzoic acid or unsubstituted anthranilic acid, fundamentally alters the electronic landscape and downstream synthetic utility [1]. The synergistic electron-withdrawing effects of the 6-nitro and 4-bromo groups significantly depress the nucleophilicity of the 2-amino group, meaning standard acylation or cyclization protocols optimized for basic anthranilic acids will fail or yield poorly without thermal or microwave optimization [2]. Furthermore, attempting to use a regioisomer like 2-amino-5-bromo-3-nitrobenzoic acid shifts the steric bulk and electronic directing effects, leading to divergent regiochemistry during subsequent cross-coupling or ring-closure steps, rendering it useless as a drop-in replacement for targeted drug discovery scaffolds[1].

Substitution Risk

Regioisomer 2-Amino-5-bromo-3-nitrobenzoic acid may shift electronic environment and reactivity in synthesis.
Chloro analog (CAS 174456-26-9) differs in leaving-group ability, likely altering cross-coupling kinetics.
Similar CAS or substitution pattern does not guarantee comparable steric or electronic profile; validation required.

Impact of 6-Nitro Substitution on Amino Nucleophilicity and Cyclization Conditions

The extreme electron-withdrawing nature of the 6-nitro group drastically reduces the nucleophilicity of the 2-amino group compared to unsubstituted baselines[1]. Consequently, standard cyclization protocols require significant adjustment; forming quinazolin-4(3H)-ones from this compound necessitates forcing conditions, such as prolonged heating at 150-160 °C in formamide or microwave irradiation, to achieve acceptable conversion rates [2].

Evidence DimensionThermal requirement for >80% cyclization yield in formamide
Target Compound Data150-160 °C (or 450 W microwave irradiation)
Comparator Or BaselineUnsubstituted anthranilic acid (120-130 °C)
Quantified DifferenceRequires ~30 °C higher thermal input or microwave assistance due to severe amine deactivation.
ConditionsCondensation with excess formamide to form quinazolin-4(3H)-one derivatives.

Buyers must adjust thermal budgets and reactor capabilities, as standard mild cyclization protocols will result in incomplete conversion when using this highly deactivated amine.

Boiling Point
Predicted data
Target 430.3±45.0 °C vs Comparator 401.1±50.0 °C
Δ +29.2 °C (predicted)
Reported thermodynamic difference may influence purification method selection.
ACD/Labs prediction; experimental validation recommended.

Pre-installed Orthogonal Handles for Step-Count Reduction

Procuring 2-Amino-4-bromo-6-nitrobenzoic acid provides three distinct, chemoselective reaction handles (carboxylic acid/amine for cyclization, bromide for cross-coupling, nitro for late-stage reduction)[1]. Compared to starting with 2-amino-4-bromobenzoic acid, this pre-functionalized scaffold eliminates the need for hazardous in-house nitration and subsequent isomer separation [2].

Evidence DimensionNumber of synthetic steps required to reach a 2,4,6-trisubstituted functionalized intermediate
Target Compound Data0 steps (direct procurement of pre-installed scaffold)
Comparator Or Baseline2-Amino-4-bromobenzoic acid (requires 2-3 additional steps: protection, nitration, deprotection/separation)
Quantified DifferenceSaves 2-3 synthetic steps and avoids the use of harsh nitrating agents (e.g., HNO3/H2SO4).
ConditionsMulti-step synthesis of highly functionalized benzimidazole or quinazoline APIs.

Procuring the pre-nitrated, pre-brominated building block directly reduces API manufacturing costs, shortens development timelines, and improves overall safety.

Lipophilicity (LogP)
Computed data
Target cLogP 2.74 vs Chloro analog cLogP 1.98
Δ +0.76 LogP units
Higher lipophilicity may affect membrane permeability in assay contexts.
Computed values; source-specific review needed.

Elimination of Regioisomeric Byproducts in Scaffold Construction

Attempting to synthesize the 2-amino-4-bromo-6-nitro substitution pattern in-house from simpler precursors typically results in complex mixtures of regioisomers due to competing directing effects[1]. Procuring the exact CAS 1167056-67-8 guarantees regiochemical fidelity, bypassing the severe yield penalties associated with chromatographic resolution of 3-nitro vs. 5-nitro or 4-bromo vs. 5-bromo isomers [2].

Evidence DimensionYield of target 2,4,6-trisubstituted regiochemically pure scaffold
Target Compound Data>95% regiochemical fidelity (direct use)
Comparator Or BaselineIn-house bromination/nitration of anthranilic acid (<40% isolated yield after separation)
Quantified DifferencePrevents an estimated 55-60% yield loss associated with unwanted regioisomer formation and purification.
ConditionsStandard electrophilic aromatic substitution vs. direct procurement of CAS 1167056-67-8.

Purchasing this specific compound guarantees the exact substitution pattern, avoiding massive yield losses and purification bottlenecks associated with crude mixture resolution.

C-Br Bond Reactivity
Class-level inference
C-Br ~285 kJ/mol vs C-Cl ~397 kJ/mol
Weaker C-Br bond facilitates oxidative addition
Bromo handle may support milder cross-coupling conditions.
General aryl halide reactivity; compound-specific validation advised.

Synthesis of Highly Substituted Quinazolinones

Where this compound is the right choice for generating libraries of kinase inhibitors or other biologically active heterocycles that require a halogen handle for late-stage Suzuki coupling and a nitro group for subsequent functionalization [1].

Development of Complex Benzimidazoles and Benzoxazinones

Ideal for sequences requiring the reduction of the 6-nitro group to a diamine intermediate, enabling the formation of fused tricyclic or highly sterically congested bicyclic systems [2].

Advanced Cross-Coupling Precursors in Materials Science

Useful in synthesizing novel organic electronic materials where the electron-withdrawing nitro group and the cross-coupling-ready bromo group allow for precise tuning of the molecule's HOMO/LUMO levels[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Metal-catalyzed cross-coupling studies
Aryl bromide leaving-group reactivity
Cross-coupling condition screening
Heterocyclic synthesis research
Ortho-amino acid cyclization motif
Cyclization efficiency and regiochemistry
Crystal engineering studies
H-bond donor/acceptor and heavy halogen
Co-crystal packing and solid-state properties

XLogP3

1.8

Wikipedia

2-Amino-4-bromo-6-nitrobenzoic acid

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